![molecular formula C8H8N4O2S2 B15215662 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 84557-53-9](/img/structure/B15215662.png)
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both a thiadiazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or methanol with the addition of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C8H8N4O2S . While specific applications of this exact molecule are not detailed in the provided search results, the broader applications of related compounds and derivatives, particularly those containing the 2-amino-1,3,4-thiadiazole moiety, are discussed.
Antimicrobial Activity
Many derivatives of 2-amino-1,3,4-thiadiazole have shown antimicrobial activity, with some demonstrating higher activity than standard drugs . The aim of a review was to highlight the antimicrobial properties of derivatives with the 2-amino-1,3,4-thiadiazole component, suggesting it as a scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
- Antifungal activity against A. niger and C. albicans has been observed in derivatives with oxygenated substituents on the phenyl ring .
- Halogen attachments to phenyl-1,3,4-thiadiazol moieties appear to increase antibacterial activity, particularly against Gram-positive bacteria. In contrast, oxygenated substituents seem to impart antifungal activity .
- One study showed that a fluorinated compound incorporating a 1,3,4-thiadiazole ring was active against E. coli and Streptococcus pyogenes .
- Other derivatives have demonstrated activity against Gram-positive microorganisms such as B. subtilis and S. aureus, with some also showing activity against the Gram-negative bacteria E. coli .
Other Biological Activities
Aside from antimicrobial properties, the 1,3,4-thiadiazole ring is associated with various biological activities :
- Antituberculosis
- Antiviral
- Analgesic
- Antidepressant and anxiolytic
- Antihypertensive
- Anticonvulsant
- Anti-inflammatory
- Local anesthetic
- Kinesin inhibitors
Potential for Drug Development
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: It inhibits the synthesis of essential bacterial cell wall components and interferes with metabolic pathways critical for bacterial survival.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the benzenesulfonamide group.
Sulfanilamide: Contains the benzenesulfonamide group but lacks the thiadiazole ring.
2-(5-Nitro-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A nitro derivative of the original compound.
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Biological Activity
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound of significant interest due to its potential biological activity. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C₈H₈N₄O₂S₂
- Molecular Weight : 256.31 g/mol
- CAS Number : 84557-53-9
Antimicrobial Activity
Research indicates that derivatives of the 2-amino-1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. The compound's structure allows for interactions with bacterial enzymes and cellular components.
- Mechanism of Action : The thiadiazole ring enhances the compound's ability to inhibit bacterial growth by interfering with metabolic pathways.
- Case Studies :
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Antiviral Activity
The antiviral potential of this compound has been explored in relation to its interaction with viral proteins.
- Inhibitory Effects : In vitro studies have demonstrated that certain derivatives can inhibit HIV replication in cell cultures, albeit with lower efficacy compared to established antiviral drugs like zidovudine .
- Docking Studies : Molecular docking simulations suggest that the compound can form hydrogen bonds with viral proteins, indicating a potential mechanism for its antiviral activity .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy.
- Cytotoxicity : Research has shown that compounds containing the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .
Cell Line | IC₅₀ (µM) |
---|---|
Human Glioblastoma U251 | 10-30 |
Human Melanoma WM793 | <50 |
Properties
CAS No. |
84557-53-9 |
---|---|
Molecular Formula |
C8H8N4O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-8-12-11-7(15-8)5-3-1-2-4-6(5)16(10,13)14/h1-4H,(H2,9,12)(H2,10,13,14) |
InChI Key |
UJVYVTISWIGFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)S(=O)(=O)N |
Origin of Product |
United States |
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